(2S)-2-Aminohex-5-ynoic acid
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include the compound’s classification (e.g., amino acid, carbohydrate, lipid).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity/basicity, reactivity).Scientific Research Applications
Inhibition of Bacterial Glutamic Acid Decarboxylase : (2S)-2-Aminohex-5-ynoic acid is known to inhibit bacterial glutamic acid decarboxylase in a time-dependent and irreversible manner. This inhibition is stereospecific and involves the abstraction of a specific hydrogen atom, leading to the generation of a reactive alkylating agent within the enzyme's active site (Jung, Metcalf, Lippert, & Casara, 1978).
Presence in Natural Sources : This compound has been identified in Tricholomopsis rutilans, an edible mushroom, in its threo- and erythro-forms. These forms were characterized through various analytical techniques such as elementary analysis, optical rotation, and NMR spectra (Niimura & Hatanaka, 1974).
Inhibition of L-ornithine2-oxoacid Aminotransferase
: It has been found that (2S)-2-Aminohex-5-ynoic acid can inhibit L-ornithine:2-oxoacid aminotransferase, an enzyme involved in amino acid metabolism. The inhibition mechanisms for this enzyme are identical to those observed in other omega-aminotransferases (Jung & Seiler, 1978).
Inactivation of Aminotransferases : Research has shown that (2S)-2-Aminohex-5-ynoic acid can cause time-dependent irreversible inactivation of certain aminotransferases, such as 4-aminobutyrate aminotransferase. This inactivation can be specific to certain enantiomers of the compound (Danzin, Claverie, & Jung, 1984).
Antimetabolite Properties : In a study involving edible mushrooms, (2S)-2-Aminohex-5-ynoic acid was isolated as an active compound with antimetabolite properties, showing strong inhibitory effects on the growth of Bacillus subtilis (Aoyagi & Sugahara, 1985).
Inhibition of Ornithine Decarboxylase : (2S)-2-Aminohex-5-ynoic acid has been investigated for its potential to inhibit ornithine decarboxylase, an enzyme crucial in the polyamine biosynthesis pathway. This inhibition can have significant effects on cellular growth and differentiation (Danzin, Casara, Claverie, Metcalf, & Jung, 1983).
Enzymatic Synthesis Applications : An efficient enzymatic route for the preparation of key intermediates in the synthesis of human rhinovirus protease inhibitors involves the use of (2S)-2-[3-{[(5-methylisoxazol-3-yl)carbonyl]amino}-2-oxopyridin-1(2H)-yl]pent-4-ynoic acid (Martínez, Yazbeck, & Tao, 2004).
Safety And Hazards
This involves identifying any risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and predictions about its future use.
For a specific compound like “(2S)-2-Aminohex-5-ynoic acid”, you would need to consult scientific literature or databases for this information. Please note that not all compounds will have information available in all these areas. If you have a different compound or a more specific question about “(2S)-2-Aminohex-5-ynoic acid”, feel free to ask!
properties
IUPAC Name |
(2S)-2-aminohex-5-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGNWMYSYORS-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Aminohex-5-ynoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.